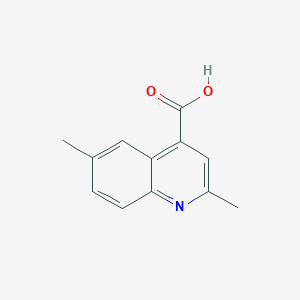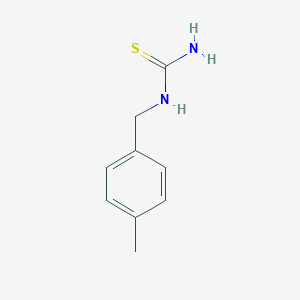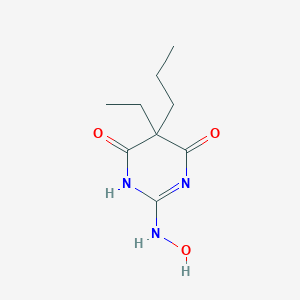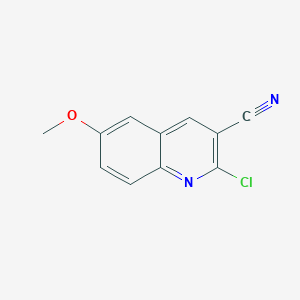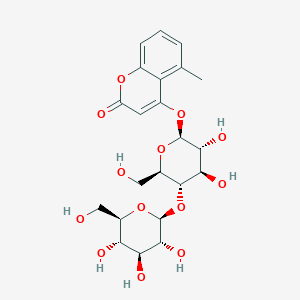
5-Methylcoumarin-4-cellobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcoumarin-4-cellobioside is a chemical compound with the molecular formula C22H28O13 . It is a derivative of coumarin, a class of phenolic substances found in plants .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing coumarin derivatives .
Molecular Structure Analysis
Coumarins, including 5-Methylcoumarin-4-cellobioside, are oxygen-containing molecules with a specific benzopyrone nucleus . They are characterized by fused benzene and α-pyrone rings .
Chemical Reactions Analysis
Coumarin can be obtained by the Pechmann condensation reaction . This reaction involves three steps: transesterification, intramolecular hydroxylalkylation, and dehydration .
Safety And Hazards
Zukünftige Richtungen
Future research could focus on the therapeutic potential of 5-Methylcoumarin-4-cellobioside and other coumarin derivatives. For instance, the incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands . Additionally, the enzyme-mediated decomposition of coumarins could be a potential area of study .
Eigenschaften
CAS-Nummer |
109974-31-4 |
|---|---|
Produktname |
5-Methylcoumarin-4-cellobioside |
Molekularformel |
C22H28O13 |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methylchromen-2-one |
InChI |
InChI=1S/C22H28O13/c1-8-3-2-4-9-14(8)10(5-13(25)31-9)32-21-19(30)17(28)20(12(7-24)34-21)35-22-18(29)16(27)15(26)11(6-23)33-22/h2-5,11-12,15-24,26-30H,6-7H2,1H3/t11-,12-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
HKXDQRBBOHHCKP-KGGQWWQZSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Andere CAS-Nummern |
109974-31-4 |
Synonyme |
5-MCCB 5-methylcoumarin-4-cellobioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



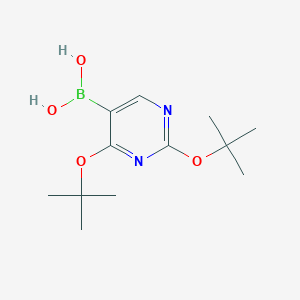
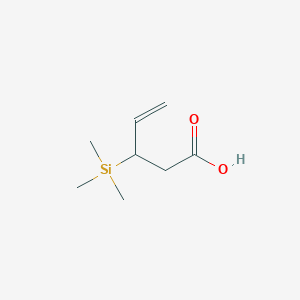
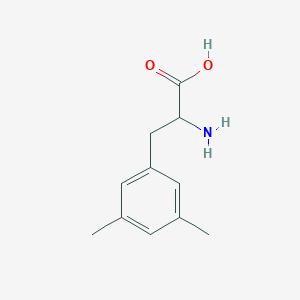
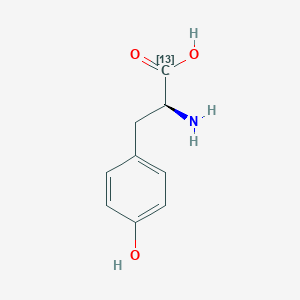
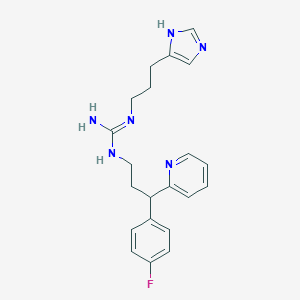
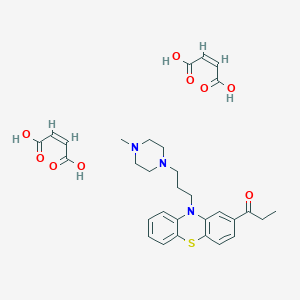
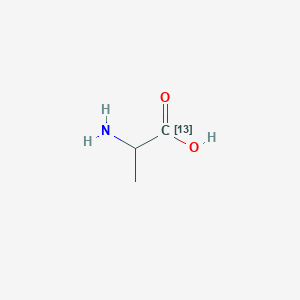
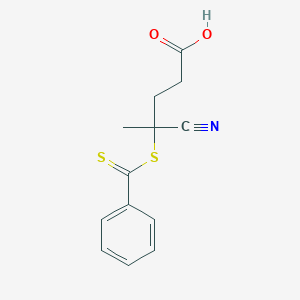
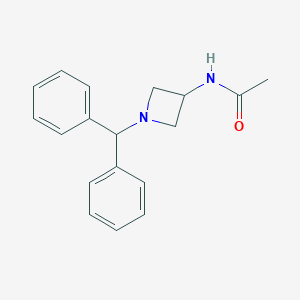
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
